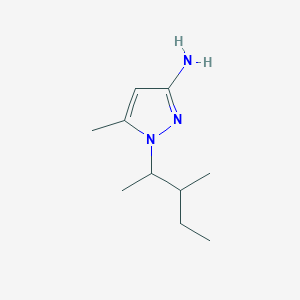
5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole compounds.
Scientific Research Applications
5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazol-4-amine
- 1-(3-Methylbutyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring
Biological Activity
5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine, with CAS number 1935341-41-5, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H19N3
- Molecular Weight : 181.28 g/mol
- CAS Number : 1935341-41-5
- MDL Number : MFCD30320632
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Moderate to good activity |
| Staphylococcus aureus | Variable activity |
| Bacillus subtilis | Good activity |
| Proteus mirabilis | Moderate activity |
In a study involving pyrazole derivatives, compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their antimicrobial efficacy .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. For example, certain pyrazole compounds have been reported to exhibit antiproliferative effects in human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence that pyrazole derivatives may possess neuroprotective properties. Some studies suggest that these compounds could modulate neurotransmitter systems or exhibit anticonvulsant effects, although specific data on this compound is limited .
Study on Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, including this compound, researchers assessed the antimicrobial activity using the well diffusion method. The results indicated that certain derivatives exhibited significant zones of inhibition against tested bacterial strains, reinforcing the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives and their evaluation against cancer cell lines. The results showed that modifications at specific positions on the pyrazole ring could enhance cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
5-methyl-1-(3-methylpentan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-7(2)9(4)13-8(3)6-10(11)12-13/h6-7,9H,5H2,1-4H3,(H2,11,12) |
InChI Key |
ALPUCRHPLUANAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)N1C(=CC(=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















